
3,3'-(1,1,2,2-Tetramethyldisilane-1,2-diyl)diphenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,3’-(1,1,2,2-Tetramethyldisilane-1,2-diyl)diphenol is an organosilicon compound characterized by the presence of a disilane core with two phenol groups attached
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3,3’-(1,1,2,2-Tetramethyldisilane-1,2-diyl)diphenol typically involves the reaction of 1,1,2,2-Tetramethyldisilane with phenol under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as a Lewis acid, to facilitate the formation of the desired product. The reaction conditions, including temperature and solvent, are optimized to achieve high yields and purity of the compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Industrial methods may also include additional purification steps to ensure the compound meets the required specifications for its intended applications.
Análisis De Reacciones Químicas
Types of Reactions
3,3’-(1,1,2,2-Tetramethyldisilane-1,2-diyl)diphenol undergoes various chemical reactions, including:
Oxidation: The phenol groups can be oxidized to form quinones.
Reduction: The compound can be reduced under specific conditions to yield different products.
Substitution: The phenol groups can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Electrophiles like alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products Formed
Oxidation: Quinones and related compounds.
Reduction: Reduced forms of the original compound.
Substitution: Various substituted phenol derivatives.
Aplicaciones Científicas De Investigación
3,3’-(1,1,2,2-Tetramethyldisilane-1,2-diyl)diphenol has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of other organosilicon compounds.
Medicine: Investigated for its potential use in drug delivery systems.
Industry: Utilized in the production of advanced materials with unique properties.
Mecanismo De Acción
The mechanism of action of 3,3’-(1,1,2,2-Tetramethyldisilane-1,2-diyl)diphenol involves its interaction with specific molecular targets. The phenol groups can form hydrogen bonds and interact with various biological molecules, influencing their activity. The disilane core provides stability and unique electronic properties, which can affect the compound’s overall behavior in different environments.
Comparación Con Compuestos Similares
Similar Compounds
- 1,1,2,2-Tetramethyldisilane
- 1,2-Dichlorotetramethyldisilane
- 1,1,3,3-Tetramethyldisiloxane
Uniqueness
3,3’-(1,1,2,2-Tetramethyldisilane-1,2-diyl)diphenol is unique due to the presence of both phenol groups and a disilane core. This combination imparts distinct chemical and physical properties, making it valuable for specific applications that other similar compounds may not be suitable for.
Propiedades
Número CAS |
920978-35-4 |
|---|---|
Fórmula molecular |
C16H22O2Si2 |
Peso molecular |
302.51 g/mol |
Nombre IUPAC |
3-[[(3-hydroxyphenyl)-dimethylsilyl]-dimethylsilyl]phenol |
InChI |
InChI=1S/C16H22O2Si2/c1-19(2,15-9-5-7-13(17)11-15)20(3,4)16-10-6-8-14(18)12-16/h5-12,17-18H,1-4H3 |
Clave InChI |
FDHRSTUQNZIWND-UHFFFAOYSA-N |
SMILES canónico |
C[Si](C)(C1=CC=CC(=C1)O)[Si](C)(C)C2=CC=CC(=C2)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Triethoxy[1-(4-nitrophenyl)oct-1-en-1-yl]silane](/img/structure/B12627825.png)
![1-(4-{2-[4-(Chloromethyl)phenyl]ethenyl}phenyl)ethan-1-one](/img/structure/B12627832.png)

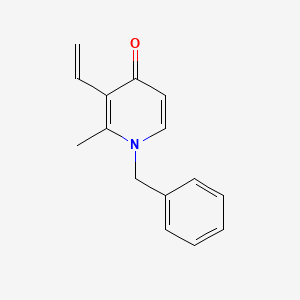
![5-[[2-(2-cyanopyrrolidin-1-yl)-2-oxoethyl]amino]-N,N-dimethyl-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrole-2-carboxamide;hydrochloride](/img/structure/B12627841.png)
![[(1R,2S,4S,5'S,6S,7S,8R,9S,12S,13S,16S,18S)-1'-acetyl-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosane-6,2'-piperidine]-16-yl] propanoate](/img/structure/B12627844.png)
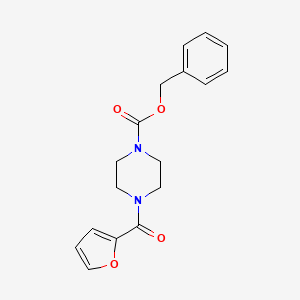
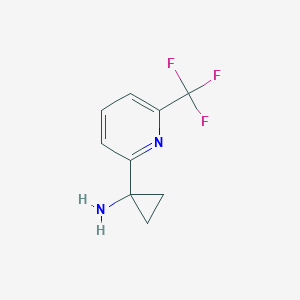
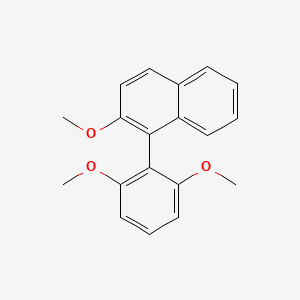

![1-Acetyl-N-[2-(3,5-dichlorophenoxy)phenyl]piperidine-4-carboxamide](/img/structure/B12627865.png)
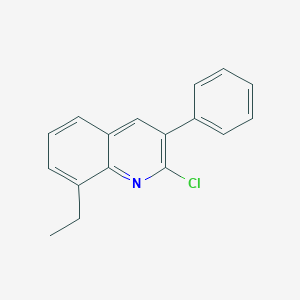
![N-Hydroxy-2-[(3-phenylpropyl)sulfamoyl]acetamide](/img/structure/B12627887.png)
![[(1-Methylcyclohexyl)oxy]benzene](/img/structure/B12627893.png)
